N-methyl-N'-(azide-PEG3)-Cy3 Azide Reactivity Enables CuAAC and SPAAC Compatibility Versus Cy3 Alkyne
N-methyl-N'-(azide-PEG3)-Cy3 contains an azide functional group that participates in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, whereas Cy3-alkyne reagents are restricted to CuAAC with azide-bearing partners . This dual reactivity is particularly significant when copper toxicity must be avoided in live-cell or in vivo labeling applications; DBCO- or BCN-functionalized targets can be conjugated via SPAAC using this azide reagent without requiring copper catalyst or elevated temperatures, conditions that are incompatible with alkyne-based detection strategies .
| Evidence Dimension | Click chemistry reaction compatibility |
|---|---|
| Target Compound Data | CuAAC and SPAAC compatible |
| Comparator Or Baseline | Cy3-alkyne: CuAAC only |
| Quantified Difference | Qualitative: SPAAC-incompatible vs. SPAAC-compatible |
| Conditions | Reaction compatibility assessment based on functional group identity |
Why This Matters
This functional group distinction determines whether copper-free labeling strategies are accessible, directly impacting protocol feasibility for copper-sensitive biological systems.
